molecular formula C11H15NO B1611048 3-Methyl-5-phenylmorpholine CAS No. 83072-50-8

3-Methyl-5-phenylmorpholine

Cat. No.: B1611048
CAS No.: 83072-50-8
M. Wt: 177.24 g/mol
InChI Key: CFYYZVBTTYROOE-UHFFFAOYSA-N
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Description

“3-Methyl-5-phenylmorpholine” is a chemical compound . It is a morpholine derivative, which means it contains a morpholine ring, a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, has been a subject of research . The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the specific stereochemistry at the 3 and 5 positions of the morpholine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Morpholine derivatives can participate in a variety of reactions due to the presence of the morpholine ring and the functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These might include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Metabolism Studies

3-Methyl-5-phenylmorpholine has been studied for its metabolism in humans and laboratory animals. A notable study by Franklin, Dring, and Williams (1974) focused on the metabolism of Phenmetrazine, a drug structurally similar to this compound, to understand the metabolic pathways of such compounds in the body (Franklin, Dring, & Williams, 1974).

Antidepressant Activity

Xiao Xin (2007) conducted a study on 2-Aryl-3-methyl-5-phenylmorpholine compounds, demonstrating their synthesis and evaluating their antidepressant activities. This study highlights the potential of this compound derivatives in treating depression (Xiao Xin, 2007).

Synthesis and Characterization

McLaughlin et al. (2017) explored the synthesis, characterization, and differentiation of 3-fluorophenmetrazine, a compound related to this compound, from its isomers. This research is significant for understanding the structural aspects of phenylmorpholine derivatives (McLaughlin et al., 2017).

Chiral Chemistry Applications

Harwood et al. (1996) studied the diastereocontrolled addition to chiral iminium species derived from (S)-5-Phenylmorpholin-2-one, indicating the relevance of this compound in chiral chemistry and asymmetric synthesis (Harwood et al., 1996).

Binding Assays

Perrone et al. (1992) investigated the binding affinity of some substituted 3-phenylmorpholines, including this compound, on D-2 dopaminergic and serotonergic receptors. This study contributes to understanding the interaction of these compounds with key neurotransmitter receptors (Perrone et al., 1992).

Synthesis and Biological Activity

Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole and studied their DNA binding and biological activities. This research highlights the diverse applications of this compound in bioorganic chemistry (Farghaly et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-Methyl-5-phenylmorpholine” would depend on factors such as its toxicity, flammability, and reactivity . Proper handling and disposal procedures should be followed to ensure safety.

Future Directions

The future directions for research on “3-Methyl-5-phenylmorpholine” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action.

Properties

IUPAC Name

3-methyl-5-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYYZVBTTYROOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509708
Record name 3-Methyl-5-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83072-50-8
Record name 3-Methyl-5-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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